N-ヒドロキシウレタン

概要

説明

N-Hydroxyurethane is a reactant involved in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions and intermolecular ortho-C-H amidation of anilides .

Synthesis Analysis

N-Hydroxyurethane is used to synthesize N-methyl-O-benzylhydroxylamine and N-isopropyl-O-methylhydroxylamine . It is also involved in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions .Molecular Structure Analysis

The molecular formula of N-Hydroxyurethane is C3H7NO3 and its molecular weight is 105.09 .Chemical Reactions Analysis

N-Hydroxyurethane is used in the synthesis of molecules for intermolecular Sharpless aminohydroxylation reactions .Physical And Chemical Properties Analysis

N-Hydroxyurethane is a liquid at 20 degrees Celsius. It has a boiling point of 113-116 °C at 3 mmHg, a refractive index of 1.445, and a density of 1.3895 .科学的研究の応用

非イソシアネート系ポリウレタン(NIPU)の合成

N-ヒドロキシウレタンは、従来のポリウレタンのより環境に優しい代替品として注目されているNIPUの合成において不可欠な役割を果たします。 これらの材料は、ビス(環状カーボネート)とジアミンのポリアド ition反応によって合成されます . NIPUは、その製造において有毒なイソシアネートの使用を避けるため、環境への影響を低減できることから特に重要です。

生体医用複合材料

生体医用分野において、N-ヒドロキシウレタンは、温度応答性非イソシアネート系ポリ(ヒドロキシル)ウレタン(NIPHU)の作製に使用されてきました。 この材料は、加熱および冷却時にミセルから凝集構造への可逆的な挙動を示し、これはスマート生体医用複合材料の開発に不可欠です . その血液適合性と生体適合性により、医療用途に適しています。

グリーンケミストリー

この化合物は、グリーンケミストリーの取り組みにおいて重要な役割を果たしています。 非イソシアネート系ポリウレタンの製造を促進することにより、N-ヒドロキシウレタンは、より持続可能で、危険性の低い化学プロセス開発に貢献しています .

高度なポリマー設計

研究者は、N-ヒドロキシウレタンを、制御された熱挙動や機械的強度などの特定の特性を備えた高度なポリマーの設計に使用しています。 これにより、さまざまな産業用途向けに機能を調整した材料を作成できます .

触媒作用と機構研究

N-ヒドロキシウレタンは、触媒作用とNIPUの形成に関与する機構に焦点を当てた研究にも使用されます。 これらのプロセスを理解することは、ポリマー生産の効率と有効性を向上させるために不可欠です .

新規ヒドロキシカルバメート化合物

この化合物は、異なるモノマー比率を用いた反応により、新規ヒドロキシカルバメート化合物の合成に役立ちます。 これらの化合物は、医薬品や農薬など、さまざまな分野で潜在的な用途があります .

環境修復

N-ヒドロキシウレタンは、その反応性により、特に二酸化炭素を貴重な製品に捕捉および変換する環境修復の取り組みに使用できます .

コーティングと接着剤

最後に、N-ヒドロキシウレタンは、有害なイソシアネートを使用せずに、耐湿性や耐久性などの特定の性能特性を必要とするコーティングや接着剤の開発に使用されています .

作用機序

Target of Action

N-Hydroxyurethane is a chemical compound that interacts with various biological targets. The primary target of N-Hydroxyurethane is the pyrimidine base, cytosine, of nucleic acids . This interaction plays a crucial role in its mechanism of action.

Mode of Action

The mode of action of N-Hydroxyurethane involves its reaction with the pyrimidine base, cytosine, of nucleic acids . This interaction leads to changes at the molecular level, affecting the structure and function of the nucleic acids.

Biochemical Pathways

It is known that n-hydroxyurethane can cause chromosomal fragmentation at millimolar concentrations . This suggests that it may interfere with DNA replication and repair pathways, leading to genomic instability.

Pharmacokinetics

It is known that n-hydroxyurethane can be synthesized from urethane, suggesting that it may be metabolized in the body .

Result of Action

The interaction of N-Hydroxyurethane with nucleic acids can lead to chromosomal fragmentation at millimolar concentrations . This can result in cell toxicity, particularly in cultured normal human leukocytes . The cellular effects of N-Hydroxyurethane’s action are likely to depend on the concentration of the compound and the specific cell type.

Safety and Hazards

将来の方向性

Non-isocyanate polyurethanes (NIPUs) based on the polyaddition of poly(cyclic carbonate)s to polyamines have emerged in the past decade as greener alternatives to conventional PUs. N-Hydroxyurethane could potentially be a safer alternative to harmful bisphenol A-based PHUs and provide a useful strategy for CO2 revalorization .

生化学分析

Biochemical Properties

N-Hydroxyurethane plays a significant role in biochemical reactions, particularly in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions and intermolecular ortho-C-H amidation of anilides . It interacts with enzymes such as N-methyl-O-benzylhydroxylamine and N-isopropyl-O-methylhydroxylamine, facilitating these reactions. The nature of these interactions involves the formation of stable intermediates that promote the desired chemical transformations.

Cellular Effects

N-Hydroxyurethane has been shown to cause chromosomal fragmentation at millimolar concentrations and induce cell toxicity in cultured normal human leukocytes . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects highlight the potential cytotoxic nature of N-Hydroxyurethane and its impact on cellular processes.

特性

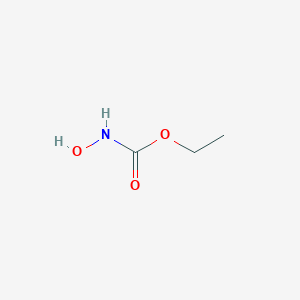

IUPAC Name |

ethyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEWEGHHYWGXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207635 | |

| Record name | N-Hydroxyurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

589-41-3 | |

| Record name | Hydroxyurethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydroxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYURETHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWI3C4ASI7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

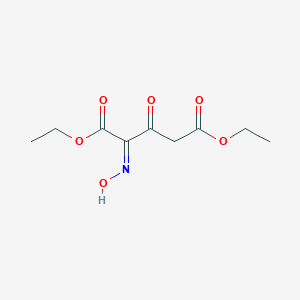

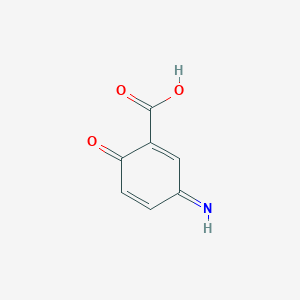

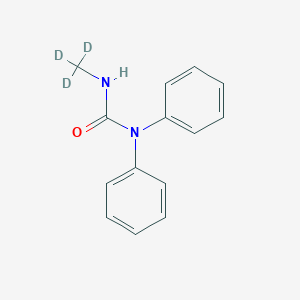

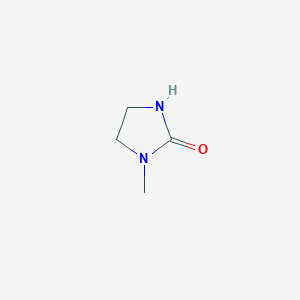

Feasible Synthetic Routes

Q & A

Q1: What is the primary metabolic pathway of N-Hydroxyurethane in rodents?

A1: N-Hydroxyurethane is primarily metabolized via N-hydroxylation in rodents, leading to the formation of urethane. [] Interestingly, urethane can also be converted back to N-Hydroxyurethane in these animals, indicating a reversible metabolic pathway. []

Q2: Does N-Hydroxyurethane metabolism differ in various organs?

A2: Yes, while liver homogenates from several species can metabolize N-Hydroxyurethane into urethane, this activity is not consistently observed in other organs. For example, whole-body homogenates of newborn mice and lung homogenates of young rats showed minimal or no metabolism of urethane to N-Hydroxyurethane. []

Q3: What enzyme is responsible for the conversion of N-Hydroxyurethane to urethane in the liver?

A3: Studies suggest that liver aldehyde oxidase plays a significant role in the reduction of N-Hydroxyurethane to urethane. This reaction requires the presence of electron donors like acetaldehyde or 2-hydroxypyrimidine. []

Q4: What other metabolic pathways are involved in N-Hydroxyurethane breakdown?

A4: N-Hydroxyurethane can also be conjugated with glucuronic acid, forming N-hydroxyurethane glucuronide. [] Additionally, studies have identified ethylmercapturic acid, ethylmercapturic acid sulfoxide, and N-acetyl-S-carbethoxycysteine as urinary metabolites in animals treated with N-Hydroxyurethane. []

Q5: What is the molecular formula and weight of N-Hydroxyurethane?

A5: The molecular formula of N-Hydroxyurethane is C3H7NO3, and its molecular weight is 105.09 g/mol.

Q6: Are there specific spectroscopic data available for N-Hydroxyurethane?

A6: While the provided research excerpts do not detail specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize compounds like N-Hydroxyurethane.

Q7: What are the carcinogenic effects of N-Hydroxyurethane?

A8: N-Hydroxyurethane has been shown to induce thymic lymphosarcomas and lung adenomas in mice following repeated intraperitoneal injections. []

Q8: How does the carcinogenic potency of N-Hydroxyurethane compare to urethane?

A9: Studies in mice suggest that N-Hydroxyurethane exhibits similar carcinogenic potency to urethane in inducing both thymic lymphosarcomas and lung adenomas. [, ]

Q9: Does N-Hydroxyurethane affect DNA synthesis?

A11: Yes, N-Hydroxyurethane has been shown to inhibit DNA synthesis in HeLa cells without significantly affecting RNA or protein synthesis. This inhibition is thought to target a reaction in the biosynthesis of deoxyribonucleotides from ribonucleotides. []

Q10: Does N-Hydroxyurethane induce chromosome aberrations?

A12: Research suggests that N-Hydroxyurethane can induce chromosome aberrations in both plant and human cell models. In Vicia faba root meristems, it caused chromosomal breaks. [] Similarly, in cultured human leukocytes, N-Hydroxyurethane at millimolar concentrations resulted in a high incidence of chromosome breaks. []

Q11: How is N-Hydroxyurethane typically analyzed and quantified?

A13: Gas chromatography, particularly when coupled with derivatization techniques like trimethylsilylation or acetylation, has been used for the analysis and quantification of N-Hydroxyurethane and its metabolites. [] Colorimetric methods for determining N-Hydroxyurethane and related compounds have also been developed. []

Q12: Has N-Hydroxyurethane been investigated for any therapeutic applications?

A15: While N-Hydroxyurethane itself is not used clinically, some derivatives, particularly bis(aziridinyl)phosphinyl-N-hydroxyurethane derivatives, have shown promising antitumor activity in preclinical studies. [, ]

Q13: Is there any research on N-Hydroxyurethane's impact on specific organs like the prostate?

A16: Studies have investigated the uptake and secretion of N-Hydroxyurethane by the prostate gland in dogs and rats. Results show that it can rapidly enter the prostate and be recovered from prostatic fluid, indicating its ability to penetrate this organ. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)